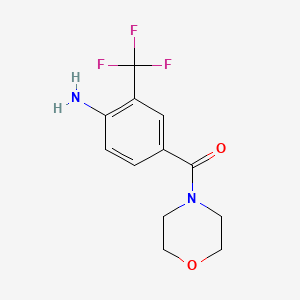

(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone

Descripción

(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone is a synthetic compound featuring a morpholine ring conjugated to a phenyl group substituted with an amino (-NH₂) group at the para position and a trifluoromethyl (-CF₃) group at the meta position. Its molecular formula is C₁₂H₁₂F₃NO₂, with a molar mass of 259.22 g/mol . The morpholino group enhances solubility in polar solvents, while the -CF₃ group contributes to metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications.

Propiedades

IUPAC Name |

[4-amino-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-7-8(1-2-10(9)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSKHVUMQQUBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy against various cell lines, and antimicrobial properties, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound features a morpholino group attached to a phenyl ring that contains an amino group and a trifluoromethyl substituent. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a valuable moiety in drug design.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

- Inhibition of Cell Proliferation : The compound has shown inhibitory effects on various cancer cell lines. For instance, it was tested against the Km-12 colorectal cancer cell line, yielding an IC50 of 0.304 µM, indicating potent anticancer activity. In contrast, its effects on non-cancerous cell lines such as MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) were much weaker (IC50 > 40 µM) .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Km-12 | 0.304 | High sensitivity |

| MCF-7 | >40 | Low sensitivity |

| HUVEC | >36.69 | Low sensitivity |

- Mechanism of Action : The compound's mechanism may involve the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. Selectivity for TRK subtypes has been noted, with low off-target effects observed in normal cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bactericidal Activity : It has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) recorded at 25.9 µM for both strains. This suggests that it possesses both bacteriostatic and bactericidal activities .

| Bacterial Strain | MIC (µM) | Type of Activity |

|---|---|---|

| S. aureus | 25.9 | Bactericidal |

| MRSA | 25.9 | Bactericidal |

Case Studies

- In Vitro Studies : A study evaluated the compound's cytotoxicity across multiple cancer cell lines, confirming its selective cytotoxic effects on tumor cells while sparing normal cells .

- Antimicrobial Efficacy : Another research focused on the antimicrobial effects, highlighting the broad-spectrum activity against Gram-positive bacteria and establishing its potential as a therapeutic agent for bacterial infections .

ADMET Properties

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics:

- Absorption : High lipophilicity due to the trifluoromethyl group enhances membrane permeability.

- Metabolism : Preliminary studies suggest metabolic stability with minimal interaction with cytochrome P450 isoforms.

- Toxicity : Low toxicity in non-cancerous cell lines indicates a favorable therapeutic index .

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogs:

| Compound Name | Molecular Formula | Substituents | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| (4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone | C₁₂H₁₂F₃NO₂ | -NH₂ (C4), -CF₃ (C3) | 259.22 | Balanced lipophilicity and hydrogen-bonding potential |

| Morpholino(4-(trifluoromethyl)phenyl)methanone | C₁₂H₁₂F₃NO₂ | -CF₃ (C4) | 259.22 | Lacks amino group; higher hydrophobicity |

| (3-Amino-2-fluorophenyl)(morpholino)methanone | C₁₁H₁₃FN₂O₂ | -NH₂ (C3), -F (C2) | 224.23 | Fluorine introduces electron-withdrawing effects |

| 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone | C₁₃H₁₅Cl₂NO₄S | -Cl (C2, C3), -SO₂Et (C4) | 352.20 | Bulky substituents reduce solubility |

| (2-Chloropyridin-4-yl)(morpholino)methanone | C₁₀H₁₁ClN₂O₂ | -Cl (pyridine C2) | 226.66 | Pyridine ring alters electronic properties |

Key Observations:

- The amino group in the target compound enhances hydrogen-bonding capacity compared to non-amino analogs like morpholino(4-(trifluoromethyl)phenyl)methanone, which lacks this functional group .

- Bulky substituents (e.g., -Cl, -SO₂Et in 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone) reduce solubility but may improve target binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.